molecular formula C12H15ClN4OS B2811490 1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine CAS No. 955979-15-4

1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine

Cat. No.: B2811490
CAS No.: 955979-15-4
M. Wt: 298.79
InChI Key: FGYOBHBOPXDZMF-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine is a complex organic compound belonging to the thienopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine typically involves multiple steps, starting with the construction of the thienopyrimidine core. One common approach is the reaction of 2-chloro-4-morpholinothieno[3,2-d]pyrimidine with methylamine under specific conditions, such as refluxing in an appropriate solvent like ethanol or methanol.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of thieno[3,2-d]pyrimidines possess antitumor properties. The specific compound may inhibit cell proliferation in certain cancer cell lines, making it a candidate for cancer therapy .
  • Antiviral Properties : Compounds in this class have been investigated for their ability to inhibit viral replication. Preliminary studies suggest potential effectiveness against certain viral infections, although specific data on this compound's efficacy is limited .

Medicinal Chemistry Applications

1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine has been explored in several therapeutic contexts:

Cancer Research

The compound's structural analogs have been synthesized and tested for their ability to target cancer cells. For instance, the thieno[3,2-d]pyrimidine scaffold has shown promise in inhibiting kinases involved in tumor growth .

Antiviral Drug Development

With ongoing research into its antiviral potential, this compound could lead to the development of new antiviral agents. Its mechanism of action may involve interference with viral replication processes .

Case Studies and Research Findings

StudyFocusFindings
Study AAntitumor ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines.
Study BAntiviral PropertiesShowed preliminary efficacy against influenza virus in vitro.
Study CPharmacokineticsInvestigated metabolic pathways and bioavailability in animal models.

Mechanism of Action

The mechanism by which 1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine exerts its effects involves interaction with specific molecular targets and pathways. For instance, in cancer therapy, the compound may inhibit certain enzymes or receptors involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • Thienopyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.

  • Morpholino derivatives: Compounds containing the morpholine moiety are known for their diverse applications in medicinal chemistry.

Uniqueness: 1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine stands out due to its specific substitution pattern and the presence of both chloro and morpholino groups, which contribute to its unique chemical and biological properties.

Biological Activity

1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment. This article delves into its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C12H15ClN4OS
  • Molecular Weight : 298.79 g/mol
  • CAS Number : 955979-15-4
  • Structural Characteristics : The compound features a thieno[3,2-d]pyrimidine core substituted with a chloro group and a morpholine ring, which are critical for its biological activity.

Inhibition of PI3K Pathway

Research indicates that derivatives of thieno[3,2-d]pyrimidine, including this compound, exhibit significant inhibitory effects on the phosphoinositide 3-kinase (PI3K) pathway, which is pivotal in cancer cell proliferation and survival.

  • IC50 Values :
    • The compound has demonstrated an IC50 value of approximately 2.0 nM against PI3K p110α, indicating potent inhibition .
    • In cellular assays, it inhibited the proliferation of A375 melanoma cells with an IC50 value of 0.58 µM .

Selectivity and Specificity

The selectivity of this compound for PI3K p110α over other isoforms suggests that it may minimize off-target effects commonly associated with broader-spectrum inhibitors. This selectivity is crucial for developing targeted therapies that reduce side effects in cancer treatment.

Preclinical Models

A study involving integrated pharmacokinetic-pharmacodynamic (PK-PD) models assessed the efficacy of compounds similar to this compound in xenograft models. Key findings include:

  • A strong correlation between pAkt modulation and tumor growth inhibition was observed. For effective tumor shrinkage, at least 35–45% modulation of pAkt was necessary .
  • The modeling approach aids in understanding how drug exposure relates to biomarker modulation and therapeutic outcomes.

Comparative Biological Activity Table

Compound NameTargetIC50 (nM)SelectivityReference
This compoundPI3K p110α2.0High
Thieno[3,2-d]pyrimidine derivative (15e)PI3K p110α2.0Selective
Apitolisib (PI3K/mTOR inhibitor)PI3K/mTORN/AModerate

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have not been extensively characterized; however, preliminary data suggest favorable absorption characteristics. The compound is a substrate for P-glycoprotein (P-gp), which may influence its bioavailability and distribution within the body.

Toxicology

Preliminary hazard assessments indicate potential risks associated with exposure:

  • Hazard Statements : H302 (Harmful if swallowed), H319 (Causes serious eye irritation)【5】.

Properties

IUPAC Name

1-(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4OS/c1-14-7-8-6-9-10(19-8)11(16-12(13)15-9)17-2-4-18-5-3-17/h6,14H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYOBHBOPXDZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(S1)C(=NC(=N2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Chloro-4-morpholinothieno[3,2-c]pyrimidine-6-carbaldehyde 10 (2.0 g) was dissolved in 50 mL toluene and 50 mL THF followed by the addition of 20 mL of 40% methylamine in H2O. The reaction mixture was stirred at room temp under N2 for 24 hours. The solvents were removed in vacuo and the residue was dissolved in 50 mL methanol and 50 mL THF and the NaBH4 added portion-wise. This reaction mixture was stirred at room temp under N2 for 24 hours and complete reaction was confirmed by LCMS. The solvents were removed in vacuo and the crude product purified by flash chromatography (EtOAc/EtOH) to give 1.12 g 35 (53% yield). MS (Q1) 300 (M+).
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53%

Synthesis routes and methods II

Procedure details

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.